4-{[(5-bromopyrimidin-2-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol
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Overview
Description
4-{[(5-bromopyrimidin-2-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol is a complex organic compound that features a benzopyran core structure with a bromopyrimidine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-bromopyrimidin-2-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, stringent purification techniques, such as chromatography and recrystallization, are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(5-bromopyrimidin-2-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromopyrimidine moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols are used in the presence of catalysts like palladium.
Major Products
The major products formed from these reactions include various substituted benzopyrans, pyrimidines, and their derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[(5-bromopyrimidin-2-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and polymers with specific properties
Mechanism of Action
The mechanism of action of 4-{[(5-bromopyrimidin-2-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The benzopyran core may also contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-bromopyrimidine: Shares the bromopyrimidine moiety but lacks the benzopyran core.
3,4-dihydro-2H-1-benzopyran: Contains the benzopyran core but without the bromopyrimidine substituent.
Uniqueness
4-{[(5-bromopyrimidin-2-yl)amino]methyl}-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to the combination of the benzopyran core and the bromopyrimidine moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-[[(5-bromopyrimidin-2-yl)amino]methyl]-2,3-dihydrochromen-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c15-10-7-16-13(17-8-10)18-9-14(19)5-6-20-12-4-2-1-3-11(12)14/h1-4,7-8,19H,5-6,9H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDYEHVHDBOBEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC3=NC=C(C=N3)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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